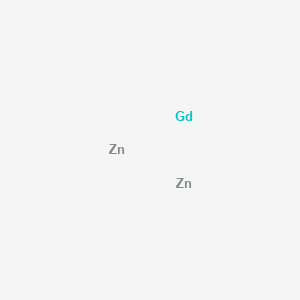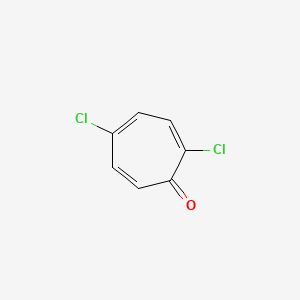
2,4,6-Cycloheptatrien-1-one, 2,5-dichloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Cycloheptatrien-1-one, 2,5-dichloro- is an organic compound with the molecular formula C7H4Cl2O. It is a derivative of cycloheptatrienone, also known as tropone, where two chlorine atoms are substituted at the 2 and 5 positions. This compound is known for its unique structure, which includes a seven-membered ring with conjugated double bonds and a ketone functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Cycloheptatrien-1-one, 2,5-dichloro- typically involves the chlorination of cycloheptatrienone. One common method is the reaction of cycloheptatrienone with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 5 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The chlorination reaction is monitored closely to prevent over-chlorination and formation of unwanted by-products.
化学反応の分析
Types of Reactions
2,4,6-Cycloheptatrien-1-one, 2,5-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
2,4,6-Cycloheptatrien-1-one, 2,5-dichloro- has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their pharmacological effects.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 2,4,6-Cycloheptatrien-1-one, 2,5-dichloro- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways. For example, its ability to undergo nucleophilic substitution makes it reactive towards biological nucleophiles, potentially affecting cellular processes.
類似化合物との比較
Similar Compounds
Tropone (2,4,6-Cycloheptatrien-1-one): The parent compound without chlorine substitutions.
2,5-Dihydroxy-4-isopropyl-2,4,6-cycloheptatrien-1-one: A derivative with hydroxyl groups instead of chlorine atoms.
α-Tropolone (2-hydroxy-2,4,6-cycloheptatrien-1-one): Another derivative with a hydroxyl group at the 2 position.
Uniqueness
2,4,6-Cycloheptatrien-1-one, 2,5-dichloro- is unique due to the presence of chlorine atoms, which significantly alter its chemical reactivity and properties compared to its non-chlorinated counterparts. The chlorine atoms increase the compound’s electrophilicity, making it more reactive towards nucleophiles and enabling a broader range of chemical transformations.
特性
CAS番号 |
7157-27-9 |
|---|---|
分子式 |
C7H4Cl2O |
分子量 |
175.01 g/mol |
IUPAC名 |
2,5-dichlorocyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C7H4Cl2O/c8-5-1-3-6(9)7(10)4-2-5/h1-4H |
InChIキー |
MPKYYRIGUWMAMA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)C(=CC=C1Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


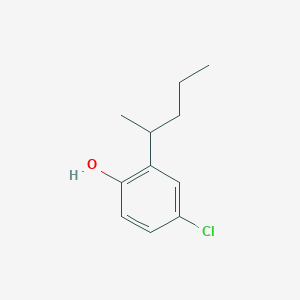
![3,3-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B14718630.png)
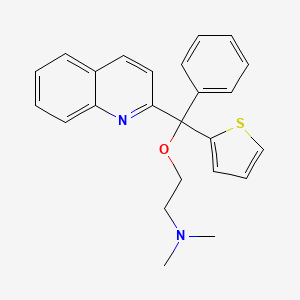
![Bis[(4-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate](/img/structure/B14718641.png)
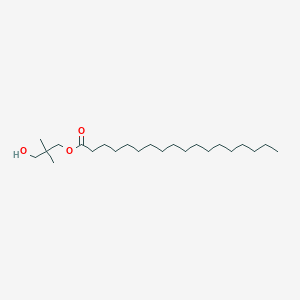
![Cyano[(E)-phenyldiazenyl]acetic acid](/img/structure/B14718651.png)

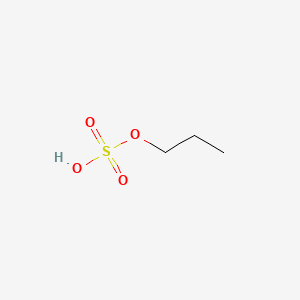

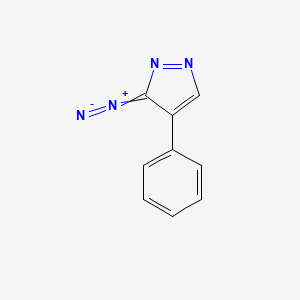

![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methoxyphenyl}methylidene]amino}benzoic acid](/img/structure/B14718684.png)

